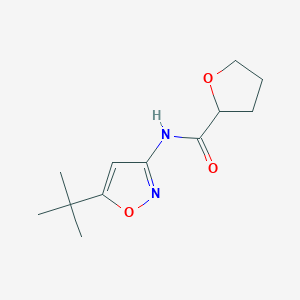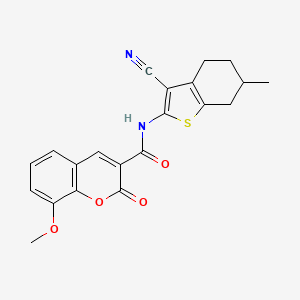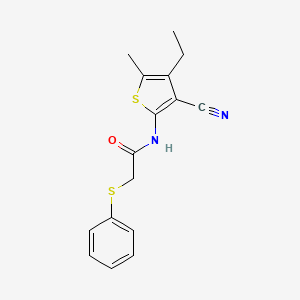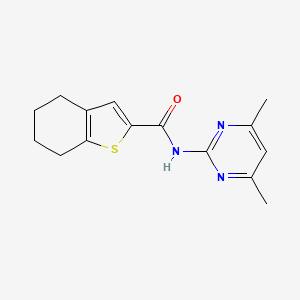
N-(5-tert-butyl-3-isoxazolyl)tetrahydro-2-furancarboxamide
Overview
Description
N-(5-tert-butyl-3-isoxazolyl)tetrahydro-2-furancarboxamide, also known as A-438079, is a selective antagonist of the P2X7 receptor. The P2X7 receptor is a ligand-gated ion channel that is involved in many physiological and pathological processes, including inflammation, pain, and neurodegeneration. A-438079 has been widely used in scientific research to investigate the role of the P2X7 receptor in various diseases and to develop new therapeutic strategies.
Mechanism of Action
N-(5-tert-butyl-3-isoxazolyl)tetrahydro-2-furancarboxamide acts as a selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is involved in many physiological and pathological processes. The P2X7 receptor is activated by extracellular ATP, which leads to the opening of the channel and the influx of calcium ions into the cell. This can trigger various downstream signaling pathways that contribute to inflammation, pain, and neurodegeneration. N-(5-tert-butyl-3-isoxazolyl)tetrahydro-2-furancarboxamide blocks the activation of the P2X7 receptor by binding to a specific site on the receptor and preventing the influx of calcium ions.
Biochemical and Physiological Effects:
N-(5-tert-butyl-3-isoxazolyl)tetrahydro-2-furancarboxamide has been shown to have various biochemical and physiological effects in different cell types and animal models. For example, N-(5-tert-butyl-3-isoxazolyl)tetrahydro-2-furancarboxamide can inhibit the release of pro-inflammatory cytokines from microglia and reduce the activation of astrocytes, which are another type of immune cells in the brain. N-(5-tert-butyl-3-isoxazolyl)tetrahydro-2-furancarboxamide can also reduce the production of reactive oxygen species and the activation of the inflammasome, which are key mediators of inflammation. In addition, N-(5-tert-butyl-3-isoxazolyl)tetrahydro-2-furancarboxamide can reduce pain and inflammation in animal models of arthritis and neuropathic pain.
Advantages and Limitations for Lab Experiments
N-(5-tert-butyl-3-isoxazolyl)tetrahydro-2-furancarboxamide has several advantages for use in lab experiments. First, it is a selective antagonist of the P2X7 receptor, which means that it can be used to investigate the specific role of this receptor in various diseases. Second, N-(5-tert-butyl-3-isoxazolyl)tetrahydro-2-furancarboxamide has been shown to have low toxicity and good pharmacokinetic properties, which makes it suitable for in vivo studies. However, there are also some limitations to the use of N-(5-tert-butyl-3-isoxazolyl)tetrahydro-2-furancarboxamide. For example, it may have off-target effects on other P2X receptors or other ion channels. In addition, the pharmacological effects of N-(5-tert-butyl-3-isoxazolyl)tetrahydro-2-furancarboxamide may vary depending on the cell type and the disease model used.
Future Directions
There are several future directions for research on N-(5-tert-butyl-3-isoxazolyl)tetrahydro-2-furancarboxamide and the P2X7 receptor. First, further studies are needed to investigate the role of the P2X7 receptor in various diseases, including neurodegenerative disorders, cancer, and infectious diseases. Second, new therapeutic strategies targeting the P2X7 receptor, including N-(5-tert-butyl-3-isoxazolyl)tetrahydro-2-furancarboxamide, need to be developed and tested in preclinical and clinical studies. Third, the molecular mechanisms underlying the pharmacological effects of N-(5-tert-butyl-3-isoxazolyl)tetrahydro-2-furancarboxamide and other P2X7 receptor antagonists need to be elucidated in more detail. Finally, new compounds with improved selectivity and efficacy for the P2X7 receptor need to be developed.
Scientific Research Applications
N-(5-tert-butyl-3-isoxazolyl)tetrahydro-2-furancarboxamide has been extensively used in scientific research to investigate the role of the P2X7 receptor in various diseases. For example, studies have shown that N-(5-tert-butyl-3-isoxazolyl)tetrahydro-2-furancarboxamide can inhibit the activation of the P2X7 receptor in microglia, which are immune cells in the brain that play a key role in neuroinflammation. N-(5-tert-butyl-3-isoxazolyl)tetrahydro-2-furancarboxamide has also been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain.
properties
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-12(2,3)9-7-10(14-17-9)13-11(15)8-5-4-6-16-8/h7-8H,4-6H2,1-3H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRNUSDXNXCLDJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)C2CCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3,3-dimethylbutanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4182616.png)

![N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-methyl-3-furamide](/img/structure/B4182625.png)
![N-{4-[(1-adamantylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B4182634.png)

![N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4182653.png)
![2-[(2-chlorobenzoyl)amino]-4-(2,4-dichlorophenyl)-3-thiophenecarboxamide](/img/structure/B4182661.png)
![methyl 2-[(2-nitrobenzoyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B4182672.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B4182678.png)


![ethyl 5-[(diethylamino)carbonyl]-2-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4182702.png)
![N-[3-(1H-imidazol-1-yl)propyl]-1-benzothiophene-3-carboxamide](/img/structure/B4182706.png)
![methyl 7-methoxy-2-[(tetrahydro-2-furanylcarbonyl)amino]-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate](/img/structure/B4182714.png)